molecular formula C33H50O9 B1247418 Cimilactone A CAS No. 468733-06-4

Cimilactone A

Cat. No.: B1247418
CAS No.: 468733-06-4
M. Wt: 590.7 g/mol
InChI Key: RKTWPXXLEHCPIO-DWWJFHMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cimilactone A is typically isolated from the roots of Cimicifuga foetida through a series of extraction and purification processes. The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated under reduced pressure, and the residue is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Cimicifuga foetida plants. The roots are harvested, dried, and processed in a similar manner as described for laboratory-scale preparation. Advanced extraction techniques, including supercritical fluid extraction, may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cimilactone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cimilactone A has a wide range of scientific research applications:

Mechanism of Action

Cimilactone A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Cimilactone A is part of a group of cycloartane-type triterpenoids, which include:

  • Cimilactone E
  • Cimilactone F
  • Cimiracemoside H
  • Cimigenol
  • 25-O-acetylcimigenol

Uniqueness: this compound is unique due to its specific structural features, including the presence of a cyclopropane ring and multiple hydroxyl groups. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

IUPAC Name

[(1R,3R,4R,5R,6R,10S,12S,13S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h16,18-23,25-28,35,37-38H,7-15H2,1-6H3/t16-,18-,19+,20+,21+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTWPXXLEHCPIO-DWWJFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CCC5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimilactone A
Reactant of Route 2
Cimilactone A
Reactant of Route 3
Cimilactone A
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Reactant of Route 4
Cimilactone A
Reactant of Route 5
Cimilactone A
Reactant of Route 6
Cimilactone A

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